m-PEG9-phosphonic acid ethyl ester
Description
Properties
Molecular Formula |
C23H49O12P |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C23H49O12P/c1-4-34-36(24,35-5-2)23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-3/h4-23H2,1-3H3 |
InChI Key |
KIIVVGDYMUAQDM-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG9-phosphonic acid ethyl ester |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with the nucleophilic attack of a PEG9-methoxy alcohol on triethyl phosphite (IV), forming a mixed phosphite intermediate (II). Subsequent thermal rearrangement at 80–160°C induces cleavage of the P–O bond, yielding the phosphonic acid ethyl ester. The overall reaction is summarized as:
Key parameters include:
Table 1: Representative Reaction Conditions from Patent Literature
| Component | Quantity/Range | Role |
|---|---|---|
| Triethyl phosphite | 2 mol equiv | Phosphonylation agent |
| PEG9-methoxy alcohol | 1 mol equiv | Nucleophile |
| Potassium tert-butoxide | 20–100 mol% | Base (neutralizes H+ byproducts) |
| Lithium iodide | 0.1–5 mol% | Rearrangement catalyst |
| Reaction time | 3–10 hours | Completeness monitored by NMR |
Direct Esterification of m-PEG9-Phosphonic Acid
An alternative route involves esterifying m-PEG9-phosphonic acid (CAS 2055016-25-4) with ethanol under acidic or enzymatic conditions. While less common industrially, this method offers higher purity for research-grade material.
Acid-Catalyzed Esterification
Using a Dean-Stark apparatus, the phosphonic acid is refluxed with excess ethanol in toluene, with p-toluenesulfonic acid (pTSA) as a catalyst:
Optimization Notes :
-
Water Removal : Azeotropic distillation critical for driving equilibrium toward ester formation.
-
Yield : Typically 70–85% due to steric hindrance from the PEG chain.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (30–40°C, solvent-free). This method avoids high temperatures that could degrade the PEG backbone but requires longer reaction times (48–72 hours).
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented one-pot method combines PEG9-methoxy chloride with triethyl phosphite in the presence of NaHCO₃:
Advantages :
Table 2: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 0.1–1 kg | 50–500 kg |
| Yield | 65–75% | 80–90% |
| Purity (HPLC) | >95% | >98% |
| Key impurity | Unreacted PEG9 alcohol | Diethyl phosphate |
Purification and Characterization
Crude product purification typically involves:
-
Distillation : Remove excess triethyl phosphite at 120°C/15 mbar.
-
Crystallization : From ethyl acetate/hexane mixtures to recover crystalline product.
-
Chromatography : Size-exclusion chromatography (SEC) for analytical-grade material.
Critical Quality Attributes :
-
PEG Chain Integrity : GPC analysis to confirm polydispersity index (PDI) <1.1.
Challenges and Mitigation Strategies
PEG Chain Degradation
Prolonged heating above 140°C induces ether bond cleavage. Mitigation includes:
Phosphonic Acid Diethyl Ester Hydrolysis
Trace moisture hydrolyzes the ester to phosphonic acid. Storage recommendations:
Emerging Methods
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30–60 minutes) reduces reaction time by 50% compared to conventional heating, with comparable yields (78–82%).
Continuous Flow Chemistry
Microreactor systems enable precise temperature control and faster mixing, improving consistency for GMP production.
Comparative Analysis of Methods
Q & A
Q. What is the role of the PEG9 chain in m-PEG9-phosphonic acid ethyl ester, and how does it influence water solubility?
The PEG9 chain is a hydrophilic linker that enhances solubility in aqueous media. Longer PEG chains (e.g., PEG9) exhibit better solubility compared to shorter chains due to increased hydrogen bonding with water molecules. To quantify solubility, researchers can use dynamic light scattering (DLS) to assess hydrodynamic radius or conduct turbidity assays in phosphate-buffered saline (PBS) at varying concentrations (e.g., 0.1–10 mM). Comparative studies with PEG3 or PEG5 analogs can further validate chain-length effects .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) confirms the phosphonic acid ethyl ester group and PEG chain connectivity. Mass spectrometry (MS), particularly MALDI-TOF, verifies molecular weight accuracy. Cross-referencing with commercial reagent-grade standards (e.g., CAS 2055016-25-4) ensures consistency .
Q. How does the phosphonic acid ethyl ester group impact the compound’s reactivity in bioconjugation?
The phosphonic acid ethyl ester group provides a stable yet modifiable moiety for metal chelation or covalent bonding. For instance, ester hydrolysis under alkaline conditions (pH 8–10) generates a reactive phosphonic acid group for coordinating metal oxides. Researchers should monitor hydrolysis kinetics via ³¹P NMR or conduct titration experiments to optimize reaction conditions for specific applications (e.g., nanoparticle functionalization) .
Advanced Research Questions
Q. What experimental strategies mitigate hydrolysis of the phosphonic acid ethyl ester group in aqueous solutions?
Hydrolysis rates depend on pH, temperature, and ionic strength. To stabilize the ester group:
- Use buffered solutions at pH 5–6 (e.g., citrate buffer) to minimize alkaline hydrolysis.
- Conduct accelerated stability studies (40–60°C) to model shelf-life and identify degradation products via LC-MS.
- Introduce steric hindrance by modifying the ethyl ester with bulkier alkyl groups, though this may alter solubility .
Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules (e.g., peptides or antibodies)?
- Stoichiometry control : Use a 1.5–2:1 molar excess of the PEG linker to the target biomolecule to account for competing hydrolysis.
- Reaction monitoring : Employ size-exclusion chromatography (SEC) or fluorescence tagging (if applicable) to track conjugation progress.
- Post-conjugation purification : Dialysis (10 kDa MWCO) or centrifugal filtration removes unreacted linker. Validate efficiency via SDS-PAGE or HPLC .
Q. How to resolve contradictions in solubility data reported across studies?
Discrepancies often arise from variations in solvent systems (e.g., deionized water vs. PBS), temperature (4°C vs. 25°C), or impurities. To standardize protocols:
Q. What are the implications of PEG chain flexibility on the compound’s performance in drug delivery systems?
The PEG9 chain’s conformational flexibility affects pharmacokinetics and payload release. To study this:
- Use small-angle X-ray scattering (SAXS) to analyze chain conformation in solution.
- Compare in vivo circulation half-lives of PEG9-linked drugs against shorter/longer PEG variants in murine models.
- Model steric effects using molecular dynamics simulations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
